![molecular formula C19H15F2N5O4 B2739604 2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1052607-55-2](/img/structure/B2739604.png)
2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H15F2N5O4 and its molecular weight is 415.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide (CAS No. 1007922-32-8) exhibits significant biological activity that warrants detailed examination. This article compiles the synthesis methods, biological evaluations, and potential therapeutic applications of this compound based on diverse and credible sources.
Chemical Structure and Properties
The molecular formula of the compound is C19H15F2N5O4 with a molecular weight of approximately 415.3 g/mol. The structure features a complex arrangement including a pyrrolo[3,4-d][1,2,3]triazole core and various functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H15F2N5O4 |
Molecular Weight | 415.3 g/mol |
CAS Number | 1007922-32-8 |
Melting Point | Not available |
Boiling Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general approach includes:
- Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core : This involves cyclocondensation reactions that introduce the triazole moiety.
- Functionalization : Subsequent steps involve the introduction of fluorinated phenyl groups and methoxy substituents through electrophilic aromatic substitution or nucleophilic attack mechanisms.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound against various cancer cell lines:
- Cell Line Studies : The compound has shown notable antiproliferative effects against breast (MCF-7), colon (HT-29), and lung (A549) cancer cells. In vitro assays indicated IC50 values in the micromolar range, suggesting significant cytotoxicity.
- Mechanism of Action : The exact mechanism remains under investigation; however, preliminary findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression.
Other Biological Activities
In addition to anticancer properties, there are indications of:
- Antimicrobial Activity : Some derivatives of triazole compounds have demonstrated antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Certain analogs have shown promise in reducing inflammation markers in preclinical models.
Case Study 1: Antiproliferative Activity
In a study published by Monash University researchers, a series of triazole derivatives were synthesized and evaluated for their antiproliferative activity. Among these compounds, the one corresponding to our target compound exhibited the highest activity against MCF-7 cells with an IC50 value of approximately 5 µM .
Case Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism behind the observed cytotoxic effects. It was found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death .
Eigenschaften
IUPAC Name |
2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5O4/c1-30-12-5-2-10(3-6-12)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)11-4-7-13(20)14(21)8-11/h2-8,16-17H,9H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXLTVBMVKESBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.